molecular formula C32H52Br2N4O4 B032500 Demecarium bromide CAS No. 56-94-0

Demecarium bromide

Cat. No. B032500
CAS RN: 56-94-0
M. Wt: 716.6 g/mol
InChI Key: YHKBUDZECQDYBR-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of demecarium bromide involves specific chemical processes that yield this compound in its desired form. Notably, a high-performance liquid chromatographic method has been developed for the determination of demecarium bromide, involving isocratic reversed-phase chromatography. This method demonstrates the reproducibility of demecarium bromide synthesis and its stability as a compound (Cohn, Greely, & Tibbetts, 1985).

Molecular Structure Analysis

The molecular structure of demecarium bromide is characterized by its quaternary ammonium group. While specific studies on the molecular structure of demecarium bromide are limited, related research on compounds such as ethidium bromide provides insights into the typical structural features of bromide compounds, including the arrangement of atoms and the spatial configuration of these molecules (Lepecq & Paoletti, 1967).

Chemical Reactions and Properties

Demecarium bromide's chemical properties are influenced by its reactivity with other compounds. One notable reaction is with potassium cobaltothiocyanate, used in a colorimetric method for its determination. This reaction highlights the compound's stability and its interactions with other chemicals (Dessouky & Gad El Rub, 1980).

Physical Properties Analysis

The physical properties of demecarium bromide, such as its solubility, melting point, and stability, play a crucial role in its application and handling. While specific studies on these properties for demecarium bromide are not available, general principles of bromide-containing compounds can be applied to understand its behavior in various conditions (Heeb et al., 2014).

Chemical Properties Analysis

The chemical properties of demecarium bromide, including its reactivity, stability, and interaction with other substances, are essential for its application in various fields. Studies on bromine and bromo-organic compounds in organic synthesis provide a broader context for understanding the chemical behavior of demecarium bromide (Saikia, Borah, & Phukan, 2016).

Scientific Research Applications

Mechanism of Action

Demecarium bromide is a quaternary ammonium compound and a long-acting cholinesterase inhibitor with parasympathomimetic activity. When applied topically, it inactivates both pseudocholinesterase and acetylcholinesterase. This action prevents the breakdown of acetylcholine, thereby increasing its activity. This leads to the contraction of the iris sphincter muscle, producing miosis, and affects the ciliary muscle, impacting the accommodation reflex. Consequently, it increases the outflow of the aqueous humor, which results in reduced intraocular pressure (Definitions, 2020).

Veterinary Ophthalmology

In veterinary medicine, especially in ophthalmology, demecarium bromide has seen significant application. For instance, a study on dogs demonstrated that topical ocular application of 0.25% demecarium bromide can transiently suppress systemic acetylcholinesterase levels. However, in most cases, it does not cause acetylcholinesterase toxicity. The study highlighted the need for monitoring dogs for signs of toxicity when using this treatment (Ward, Abney, & Oliver, 2003).

Another study evaluated the outcomes of nonsurgical management using demecarium bromide for primary lens instability in dogs. It was found that prophylactic treatment with demecarium bromide could delay anterior lens luxation in dogs with primary lens instability (Binder, Herring, & Gerhard, 2007).

Efficacy in Glaucoma Treatment

Demecarium bromide has been studied for its effectiveness in treating primary closed angle glaucoma in dogs. It was observed that treatment with demecarium bromide, in combination with a topical corticosteroid, significantly delayed or prevented the onset of glaucoma in the second eye of dogs with unilateral primary closed angle glaucoma, compared to untreated controls (Miller et al., 2000).

Research in Companion Animals

Studies have also been conducted on the effects of demecarium bromide on intraocular pressure and iridocorneal angle parameters in non-glaucomatous companion rabbits. This study found that demecarium bromide significantly increased intraocular pressure and decreased iridocorneal angle parameters, thus not recommending its use in rabbits (Li Puma et al., 2021).

Safety And Hazards

Demecarium bromide is toxic and should be handled with care. It can cause local inflammation of the eye (Iritis). Systemic side effects are generally related to digestive distress (vomiting and diarrhea) although heart-related symptoms are possible .

Future Directions

The development of new glaucoma medications is slow, arduous, costly, and optimized for the human rather than canine eye. Therefore, the improvement of surgical management of canine glaucoma may offer more promise in the foreseeable future for long‐term IOP control and sight preservation . When administered with a topical corticosteroid, demecarium can delay the onset of primary glaucoma in dogs .

properties

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N4O4.2BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;;/h17-22,25-26H,9-16,23-24H2,1-8H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBUDZECQDYBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER
Record name DEMECARIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/INCR FACILITY OF AQ OUTFLOW/...ACCOMPANIED BY VASODILATATION OF CONJUNCTIVAL VESSELS & INCR PERMEABILITY OF BLOOD-AQ BARRIER. INDIRECT DECR IN ACTIVITY OF EXTRAOCULAR MUSCLES OF CONVERGENCE ALSO OCCURS. ...CHOLINESTERASE INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE"., DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW.
Record name DEMECARIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Demecarium bromide

Color/Form

WHITE POWDER, SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS RN

56-94-0
Record name Demecarium bromide [USP:INN:BAN]
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Record name Demecarium bromide
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Record name DEMECARIUM BROMIDE
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Record name DEMECARIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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